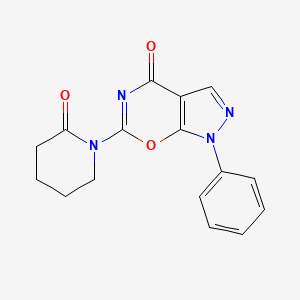![molecular formula C19H18N2S B10835643 2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B10835643.png)
2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30107136-Compound-Example45” is a small molecule immunotherapy compound primarily indicated for the treatment of hepatitis. It targets the interaction between programmed cell death protein 1 and programmed cell death ligand 1, which plays a crucial role in immune evasion mechanisms associated with various diseases, including viral infections and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID30107136-Compound-Example45” involves multiple steps, including the formation of key intermediates through specific reaction conditions. The detailed synthetic route typically includes:
Step 1: Formation of an intermediate through a condensation reaction.
Step 2: Cyclization of the intermediate under controlled temperature and pH conditions.
Step 3: Purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of “PMID30107136-Compound-Example45” follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: Utilizing large reactors to carry out the condensation and cyclization reactions.
Purification: Employing industrial-scale chromatography and crystallization techniques to obtain high-purity compound.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: “PMID30107136-Compound-Example45” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Resulting from reduction reactions.
Substituted compounds: Produced through substitution reactions.
Scientific Research Applications
“PMID30107136-Compound-Example45” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating hepatitis and other immune-related diseases.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of “PMID30107136-Compound-Example45” involves inhibiting the interaction between programmed cell death protein 1 and programmed cell death ligand 1. This inhibition prevents the immune evasion mechanisms employed by certain diseases, thereby enhancing the immune response against infected or cancerous cells. The compound targets specific molecular pathways, including the recruitment of protein tyrosine phosphatase non-receptor type 11 and the dephosphorylation of key signaling molecules .
Comparison with Similar Compounds
“PMID30107136-Compound-Example45” is unique compared to other similar compounds due to its specific targeting of the programmed cell death protein 1 and programmed cell death ligand 1 interaction. Similar compounds include:
1,2,4-oxadiazole derivatives: Known for their immunotherapeutic properties.
1,3,4-oxadiazole derivatives: Also used in cancer treatment.
1,3,4-thiadiazole derivatives: Investigated for their antiviral and anticancer activities.
These compounds share some structural similarities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of “PMID30107136-Compound-Example45”.
Properties
Molecular Formula |
C19H18N2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C19H18N2S/c1-13-15(14-6-3-2-4-7-14)8-5-9-16(13)19-21-17-10-11-20-12-18(17)22-19/h2-9,20H,10-12H2,1H3 |
InChI Key |
DISXBCWMOVBSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC3=C(S2)CNCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835562.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835570.png)
![(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835586.png)
![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-(Diethylamino)-1-[4-[4-[3-(diethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835601.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835623.png)
![(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835632.png)
![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)

![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
